Alloxime

Description

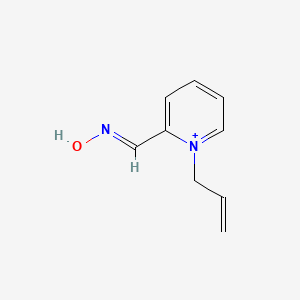

Structure

2D Structure

3D Structure

Properties

CAS No. |

83995-34-0 |

|---|---|

Molecular Formula |

C9H11N2O+ |

Molecular Weight |

163.20 |

IUPAC Name |

(NE)-N-[(1-prop-2-enylpyridin-1-ium-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H10N2O/c1-2-6-11-7-4-3-5-9(11)8-10-12/h2-5,7-8H,1,6H2/p+1 |

InChI Key |

QCIBHTJSNLWOJP-UHFFFAOYSA-O |

SMILES |

C=CC[N+]1=CC=CC=C1C=NO |

Isomeric SMILES |

C=CC[N+]1=CC=CC=C1/C=N/O |

Canonical SMILES |

C=CC[N+]1=CC=CC=C1C=NO |

Synonyms |

alloxime alloxime bromide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Alloxime and Its Derivatives

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a sustainable and versatile platform for organic transformations by utilizing electricity as a traceless oxidant or reductant, thereby avoiding stoichiometric chemical reagents. This approach has shown promise in the synthesis of isoxazolines, a class of N,O-heterocycles structurally related to oximes.

Regio- and Diastereoselective Isoxazoline (B3343090) Formation from Aldoximes

An electrochemical method has been developed for the green and practical synthesis of a broad range of substituted isoxazoline cores from aldoximes and electron-deficient alkenes. This method enables the conversion of both aryl and alkyl aldoximes into the desired isoxazolines with notable regio- and diastereoselectivity chemrxiv.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net. The reaction proceeds efficiently, with high yields observed for various substrates. For instance, the electrochemical reaction involving acrylonitrile (B1666552) provided the corresponding isoxazoline in a good 77% isolated yield. Similarly, a 1,3-dipolar cycloaddition with dimethyl fumarate (B1241708) (a trans-alkene) yielded the isoxazoline in 59% yield with a diastereomeric ratio of 9:1 in favor of the anti-diastereoisomer chemrxiv.org.

Table 1: Representative Yields and Selectivity in Electrochemical Isoxazoline Synthesis

| Aldoxime Type | Alkene Partner | Product Yield (%) | Diastereomeric Ratio (anti:syn) | Citation |

| Aryl/Alkyl | Electron-deficient | Broad range | Regio- and Diastereoselective | chemrxiv.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net |

| Not specified | Acrylonitrile | 77 | Not specified | chemrxiv.org |

| Not specified | Dimethyl Fumarate | 59 | 9:1 | chemrxiv.org |

Mechanistic Investigations of Electrochemical Processes

Mechanistic investigations into the electrochemical formation of isoxazolines from aldoximes support a stepwise, radical-mediated mechanism chemrxiv.orgchemrxiv.orgresearchgate.net. In-situ reaction monitoring methods compatible with electrochemistry equipment have been developed to probe the reaction pathway chemrxiv.orgnih.govchemrxiv.org. Supporting analyses from kinetic (time-course) modeling and density functional theory (DFT) calculations further corroborate this radical-mediated pathway, discounting the involvement of closed-shell [3+2] cycloaddition pathways chemrxiv.orgchemrxiv.orgresearchgate.net. It is believed that the competing dimerization of intermediate nitrile oxides can be minimized by maintaining a strategically low concentration of the intermediate nitrile oxide dipole relative to the reaction partner chemrxiv.org. Another electrochemical approach involves the activation of nitromethane (B149229) to serve as both the heterocyclic skeleton and oxime sources for the construction of isoxazoline aldoximes. Mechanistic studies for this reaction, including control experiments, kinetic isotope effect (KIE) studies, cyclic voltammogram (CV) experiments, and DFT calculations, indicate that nitromethane may be activated under electrochemical conditions to form a 1,2,5-oxadiazole 2-oxide intermediate, which then undergoes [3+2] cycloaddition with olefins to yield the isoxazoline aldoximes nih.gov.

Palladium-Catalyzed Coupling and Cross-Coupling Reactions

Palladium-catalyzed coupling and cross-coupling reactions are indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions have been extended to the synthesis of alloxime derivatives, offering efficient routes to complex structures.

O-Aryloxime Ether Analogues as Ligands in Suzuki-Miyaura Coupling

O-Aryloxime ether analogues have been explored as novel and efficient ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions dntb.gov.uaresearchgate.netcore.ac.ukacs.orggoogle.com. These ligands offer advantages such as low toxicity and high stability compared to some other ligand types researchgate.net. Studies have shown that O-aryloxime ether analogues can facilitate the Suzuki-Miyaura coupling of aryl bromides with aryl boronic acids in water at room temperature researchgate.netcore.ac.uk. Optimization of reaction conditions using PdCl2 and Pd(OAc)2 under aerobic conditions has been reported researchgate.netcore.ac.uk. For instance, 1-phenyl-ethanone O-(4-chloro-phenyl)-oxime (L2) exhibited excellent catalytic activity in the presence of K2CO3 as a base and tetrabutylammonium (B224687) bromide (TBAB) as a promoter researchgate.net. The aryl ring of the aryloxime ether is thought to undergo orthometalation via C-H activation, leading to the formation of highly active palladacycles core.ac.uk.

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling with O-Aryloxime Ether Ligands

| Ligand Type | Palladium Source | Base | Promoter | Solvent | Temperature | Conditions | Citation |

| O-Aryloxime Ether | PdCl2, Pd(OAc)2 | K2CO3 | TBAB | Water | Room Temp. | Aerobic | researchgate.netcore.ac.uk |

| 1-phenyl-ethanone O-(4-chloro-phenyl)-oxime (L2) | PdCl2, Pd(OAc)2 | K2CO3 | TBAB | Water | Room Temp. | Aerobic | researchgate.net |

Chalcone (B49325) Oxime Coupling with Activated Aryl Bromides

Palladium-catalyzed C-O cross-coupling reactions have been effectively utilized for the synthesis of chalcone oxime ethers (COEs) by reacting activated aryl bromides with ketoximes and chalcone oximes mdpi.comsemanticscholar.orgsemanticscholar.orgresearchgate.net. This method provides an easy and smooth coupling of chalcone oximes with activated aryl bromides and bromo-chalcones, a transformation that had not been extensively explored previously researchgate.net. The activated aryl bromides typically include those bearing electron-withdrawing groups at the 4-position, as well as bromo-chalcones mdpi.comsemanticscholar.org. Reaction optimization involves screening various phosphine (B1218219) ligands, palladium catalysts, and solvents to achieve high yields mdpi.comsemanticscholar.org. For example, a [(π-allyl)PdCl]2/tBuXPhos (L7) catalyst system, and TrixiePhos (L11) were found to be effective for oxime coupling, leading to good to excellent yields of the desired oxime ethers researchgate.net.

Novel Esterification and Carbonate Formation Reactions

The synthesis of esters and carbonates of this compound and its derivatives is crucial for developing new compounds with diverse applications. Recent research has focused on novel and efficient methods for these transformations.

Oxime esters can be synthesized by reacting keto- or aldoximes with acid chlorides or acid anhydrides under mild basic conditions arpgweb.com. For instance, acetophenone (B1666503) oxime derivatives have been reacted with terephthaloyl chloride in a 2:1 molar ratio at 0 °C to room temperature, yielding bridged terephthaloyl oxime esters in moderate yields arpgweb.comarpgweb.com. The formation of these esters is confirmed by the disappearance of the oxime hydroxyl group and the appearance of ester carbonyl absorption bands in IR spectroscopy, and characteristic chemical shifts in 1H NMR spectra arpgweb.comarpgweb.com.

Novel methods for esterification include rapid and mild approaches using coupling reagents. One such method utilizes 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, enabling the synthesis of esters in good yields within minutes, even in alcoholic and non-alcoholic solvents nih.gov. Another efficient esterification process employs triphenylphosphine (B44618) oxide (TPPO) with oxalyl chloride as a coupling system, allowing for esterification at room temperature with excellent yields under mild and neutral conditions nih.gov.

Regarding carbonate formation, oxime carbonates and oxime carbamates can be prepared via novel 1,1'-carbonyldiimidazole (B1668759) (CDI)-based preparations nih.govacs.org. These compounds serve as precursors for iminyl radicals and O-centered radicals, which can be further transformed into various heterocyclic systems nih.govacs.org. For instance, phenanthridine (B189435) derivatives have been isolated from UV photolyses of biphenyl-2-carbaldehyde O-ethoxycarbonyl or O-phenoxycarbonyl oximes nih.govacs.org. Additionally, the synthesis of highly functional organic carbonates from epoxides and CO2 has been achieved using powerful aluminum catalysts nih.gov. Light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol, and CO2 under ambient conditions has also been reported rsc.org.

Table 3: Yields of Bridged Terephthaloyl Oxime Esters

| Starting Oxime Derivative | Terephthaloyl Chloride Molar Ratio | Conditions | Yield Range (%) | Citation |

| Acetophenone oxime | 2:1 | Mild basic, 0 °C to Room Temp. | Moderate | arpgweb.com |

| Acetophenone oximes | Not specified | Mild basic, 0–5 °C then Room Temp. | 50-73 | arpgweb.com |

Preparation of Oxime t-Butyl Carbonates

Oxime t-butyl carbonates are a class of protected oximes that serve as valuable intermediates, particularly for studies related to the Beckmann rearrangement. These compounds are conveniently prepared by reacting appropriate alkyl and aryl oximes with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (ButOK) at room temperature. This method typically affords the desired oxime t-butyl carbonates in good yields, ranging from 71% to 92% orientjchem.orgorientjchem.org. For instance, acetophenone oxime has been successfully converted into its t-butyl carbonate derivative using this procedure orientjchem.org. The resulting oxime carbonates are then employed to evaluate the mechanistic aspects of the Beckmann rearrangement, providing insights into the steric effects of the alkoxy moiety orientjchem.org.

Table 1: Representative Yields for Preparation of Oxime t-Butyl Carbonates

| Starting Oxime Type | Reagent | Base | Conditions | Yield Range |

| Alkyl and Aryl Oximes | (Boc)₂O | NaH or ButOK | Room Temperature | 71-92% orientjchem.orgorientjchem.org |

Synthesis of Terephthaloyl Oxime Esters

Terephthaloyl oxime esters represent another important class of oxime derivatives, often serving as precursors in various organic syntheses or possessing their own biological activities. The synthesis of these bridged esters typically involves the esterification of acetophenone oxime derivatives with terephthaloyl chloride arpgweb.comrepec.orgrepec.orgarpgweb.comresearchgate.net. This reaction is carried out under mild basic conditions, usually at temperatures ranging from 0 °C to room temperature, with the acetophenone oxime derivative and terephthaloyl chloride in a 2:1 molar ratio arpgweb.comrepec.orgrepec.orgarpgweb.comresearchgate.net. The desired terephthaloyl oxime esters are obtained as solid materials in moderate to good yields, generally ranging from 50% to 95% depending on the specific acetophenone oxime derivative used arpgweb.comrepec.orgrepec.orgresearchgate.net. Spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry, are utilized to confirm the structures of the synthesized oxime esters arpgweb.comrepec.orgrepec.orgarpgweb.comresearchgate.net.

Table 2: Representative Yields for Synthesis of Terephthaloyl Oxime Esters

| Starting Oxime Derivative | Terephthaloyl Chloride Molar Ratio | Conditions | Yield Range |

| Acetophenone Oxime Derivatives | 2:1 | Mild Basic, 0 °C to Room Temp | 50-95% arpgweb.comrepec.orgrepec.orgresearchgate.net |

Heterocyclic Synthesis Featuring Oxime Intermediates

Oximes serve as versatile intermediates in the construction of various heterocyclic compounds, a class of molecules with widespread applications in pharmaceuticals, agrochemicals, and materials science. Their inherent reactivity allows for the generation of highly reactive species that can undergo cyclization reactions.

Access to Isoxazolines via Nitrile Oxide Pathways

Isoxazolines, five-membered heterocyclic compounds containing oxygen and nitrogen, are frequently synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides mdpi.comchemrxiv.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.orgnih.govnih.govmdpi.comresearchgate.net. Nitrile oxides are highly reactive intermediates that are typically generated in situ from oximes, particularly aldoximes mdpi.comchemrxiv.orgorganic-chemistry.orgnih.govnih.govmdpi.comresearchgate.net. Common methods for their generation from oximes include the halogenation of oximes followed by base-promoted elimination of HX, or the oxidation of aldoximes using various reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), hypervalent iodine species, or tert-butyl hypoiodite (B1233010) mdpi.comchemrxiv.orgorganic-chemistry.orgnih.govnih.govmdpi.com. Once generated, these nitrile oxides react with dipolarophiles, such as alkenes or alkynes, to form isoxazolines or isoxazoles, respectively mdpi.comchemrxiv.orgresearchgate.netorganic-chemistry.orgnih.govnih.govmdpi.comresearchgate.net. These cycloaddition reactions often exhibit high regioselectivity and stereoselectivity mdpi.comresearchgate.netnih.govmdpi.com. Furthermore, green chemistry approaches have been developed, allowing for water-assisted generation of nitrile oxides under mild acidic conditions (pH 4-5), where cycloaddition with alkenes and alkynes can proceed efficiently without the need for additional catalysts nih.gov.

Generation of Iminyl and O-Centered Radicals for Heterocycle Formation

Oxime derivatives are crucial precursors for the generation of iminyl (N-centered) and O-centered radicals, which are pivotal in the synthesis of diverse heterocyclic systems acs.orgnsf.govresearchgate.netthieme-connect.comnih.govnih.govnih.gov. The weak N-O bonds present in oxime esters, amides, and carbonates readily undergo homolytic scission when subjected to appropriate thermal or photochemical stimuli, such as UV irradiation or microwave heating acs.orgnsf.govresearchgate.netnih.govnih.govnih.gov.

Iminyl radicals are highly versatile intermediates that participate in various cyclization reactions, leading to the formation of a wide array of N-heterocycles. Examples include the synthesis of pyrroles, quinolines, phenanthridines, benzonaphthiridines, and dihydroquinazolines acs.orgnsf.govthieme-connect.comnih.govnih.gov. The reactivity of these radicals can be harnessed for intramolecular cyclizations with alkene, alkyne, and aromatic acceptor substituents acs.orgthieme-connect.com. O-centered radicals, such as alkoxycarbonyloxyl radicals derived from oxime carbonates, can also be generated and are known to undergo further transformations, including decarboxylation, leading to other radical species acs.orgnih.govnih.gov. Photoredox catalysis has emerged as a powerful tool for the generation of these radicals under mild conditions, further expanding their synthetic utility nsf.govresearchgate.net.

Synthesis of N-Substituted Indole-3-carbaldehyde Oxime Derivatives

The synthesis of N-substituted indole-3-carbaldehyde oxime derivatives represents a specific application of oxime chemistry in generating compounds with potential biological activities, such as urease inhibition mdpi.comnih.gov. These derivatives are typically synthesized via a Schiff base reaction, involving the condensation of appropriate N-substituted indole-3-carbaldehyde derivatives with hydroxylamine (B1172632) hydrochloride mdpi.comnih.gov.

Synthetic approaches for these compounds include both solution-phase reactions and more environmentally friendly mechanochemical (solvent-free grinding) methods mdpi.commdpi.comresearchgate.net. For instance, in solution, the reaction can be carried out in solvents like 95% ethanol (B145695) or tetrahydrofuran (B95107) (THF) in the presence of a base such as sodium hydroxide (B78521) (NaOH) mdpi.comresearchgate.net. Mechanochemical approaches involve grinding the reactants (N-substituted indole-3-carboxaldehyde, hydroxylamine hydrochloride, and a base like NaOH or Na₂CO₃) in a solvent-free environment, which minimizes risks associated with solution-phase reactions and can lead to high yields, often approaching 95% for specific derivatives like 1-methoxyindole-3-carboxaldehyde oxime mdpi.com. A key aspect of these syntheses is the potential for the formation of syn and anti isomers of the oxime, with isomerization studies often conducted to understand their stability and interconversion mdpi.commdpi.com.

Green Chemistry Approaches in Oxime Synthesis

The growing emphasis on sustainable chemical practices has led to the development of numerous green chemistry approaches for oxime synthesis, aiming to reduce environmental impact and improve process efficiency. Traditional methods for preparing oximes, often involving refluxing carbonyl compounds with hydroxylamine hydrochloride and pyridine, suffer from drawbacks such as low yields, extended reaction times, and the use of toxic solvents ajol.infonih.gov.

Modern green alternatives offer significant improvements:

Ultrasound Irradiation: This method provides a rapid and efficient route for the condensation of aldehydes and ketones with hydroxylamine hydrochloride. Under ultrasound irradiation, oximes can be obtained in high yields (81-95%) in water or ethanol, with significantly shorter reaction times and milder conditions compared to conventional methods ajol.info.

Grindstone Chemistry (Solvent-Free Grinding): This approach involves the conversion of carbonyl compounds to their corresponding oximes by simply grinding the reactants at room temperature in the absence of any solvent nih.govresearchgate.net. Catalysts like bismuth(III) oxide (Bi₂O₃) can be employed to facilitate the reaction, leading to excellent yields (60-98%) and minimizing waste disposal issues nih.govresearchgate.net.

Aqueous Media: Utilizing water as a solvent or in biphasic systems is a highly desirable green approach. For example, water-assisted nitrile oxide cycloadditions enable the generation of nitrile oxides and subsequent isoxazoline formation under mild acidic conditions without the need for catalysts nih.gov. Oximes can also be prepared in water or aqueous biphasic systems nih.govorganic-chemistry.org.

Natural Acid Catalysts: Innovative methods have explored the use of natural acids, such as aqueous extracts from Vitis lanata, Mangifera indica, or Citrus limetta fruit juice, as environmentally benign catalysts for oxime production ijprajournal.com.

Electrochemical Synthesis: Sustainable electrochemical methods are being developed, exemplified by the one-pot synthesis of cyclohexanone (B45756) oxime through nitrate (B79036) reduction under ambient conditions acs.org. This approach offers a cleaner alternative by directly utilizing nitrate as a nitrogen source.

Metal-Free and Catalyst-Free Conditions: Some green methods eliminate the need for metal catalysts or other additives. This includes aerobic oxidation of primary benzylamines to oximes using air as an oxidant and water as a solvent, or the efficient oxidation of aliphatic amines to oximes using meta-chloroperoxybenzoic acid (m-CPBA) at room temperature without catalysts organic-chemistry.org.

These green chemistry approaches underscore a paradigm shift towards more sustainable and environmentally responsible practices in the synthesis of oximes, offering advantages in terms of reduced hazardous waste, improved safety, and enhanced efficiency.

Solvent- and Temperature-Tuned Alkylation of Aldoximes

The precise control over reaction conditions, particularly solvent choice and temperature, plays a pivotal role in dictating the outcome and efficiency of alkylation reactions involving aldoximes, leading to the formation of this compound derivatives. These methodologies offer advanced pathways for synthesizing O-alkyl oximes, which are valuable intermediates in organic synthesis.

Traditional methods for O-alkylation of oximes typically involve the reaction of an oxime with an organohalide (such as bromides or iodides) in the presence of an alkoxide, like sodium methoxide. Another classical approach entails converting the oxime into an oxime salt using sodium metal or sodium hydride in an inert medium, followed by reaction with an alkyl halide. uni.lufishersci.ca

More advanced strategies have emerged, offering improved yields, selectivity, and environmental benignity. One such approach involves palladium-catalyzed C–O cross-coupling reactions. This method allows for the efficient synthesis of aldoxime ethers and can even facilitate a functionality switch to phenolic or hydroxy groups, primarily driven by the careful selection of solvent and temperature. fishersci.at For instance, the ligand tBuXPhos (L2) has demonstrated effectiveness as a supporting ligand in the Pd-catalyzed coupling of aldoximes with bromo coupling partners. fishersci.at Another effective catalyst system identified for obtaining oxime ethers in high yields is [(π‐allyl)PdCl]2/tBuXPhos (L7), with TrixiePhos (L11) also proving to be an effective ligand for this coupling. americanelements.com These catalytic systems enable the formation of O-alkylated products from aldoximes with aryl bromides and bromo-chalcones, offering good to excellent yields within short reaction times. fishersci.atamericanelements.com

Phase-transfer catalysis (PTC) represents another significant advancement in the O-alkylation of aldoximes, particularly for the synthesis of O-ethers. This method often proceeds regiospecifically, ensuring the desired O-alkylation over N-alkylation. For example, the O-alkylation of (E)-pyridine aldoximes with alkyl and benzyl (B1604629) halides under phase-transfer conditions, utilizing a benzene/10% aqueous NaOH system with tetraoctylammonium bromide as a catalyst, has been shown to yield the corresponding O-ethers in good yields. fishersci.ca These reactions are typically performed at reflux temperatures, with reaction times around 4 hours, and are known to retain the configuration of the starting oxime. fishersci.ca

Furthermore, the choice of solvent and catalyst significantly influences the product distribution and yield in alkylation reactions. Studies have shown that O-alkyl products are predominantly formed when reactions are conducted in polar aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO). fishersci.com High yields (64–70%) of specific glycol ethers have been achieved using liquid-solid transfer catalysts like sodium carbonate (Na2CO3) in conjunction with Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) or sodium hydroxide (NaOH) with Triethylbenzylammonium chloride (TEBA) in benzene. fishersci.com The following table summarizes key findings from advanced alkylation methodologies:

Table 1: Advanced Alkylation Methodologies for Aldoximes

| Alkylation Method | Aldoxime Substrate | Alkylating Agent | Catalyst/Ligand | Solvent | Temperature | Reaction Time | Yield (%) | Key Observation |

| Pd-catalyzed C-O Cross-coupling fishersci.at | Aldoximes | Aryl bromides, Bromo-chalcones | Pd / tBuXPhos (L2) | Tuned by solvent | Tuned by temperature | Short | Good to Excellent | Functionality switching (oxime ethers to phenolic/hydroxy groups) |

| Pd-catalyzed C-O Cross-coupling americanelements.com | Chalcone oximes | Activated aryl bromides, Bromo-chalcones | [(π‐allyl)PdCl]2/tBuXPhos (L7); TrixiePhos (L11) | Not specified | Not specified | Not specified | Good to Excellent | Easy and smooth coupling |

| Phase-Transfer Catalysis (PTC) fishersci.ca | (E)-Pyridine aldoximes | Alkyl halides, Benzyl halides | Tetraoctylammonium bromide | Benzene/10% aq. NaOH | Reflux | 4 h | Good (e.g., 86% for O-benzyl ether) | Regiospecific O-alkylation, configuration retention |

| Liquid-Solid Transfer Catalysis fishersci.com | Hydroxy and en-oximes | Monohalohydrins, Dihalogenhydrins | Na2CO3 + TDA-1 or NaOH + TEBA | Acetonitrile, DMSO, Benzene | Not specified | Not specified | 64–70% | O-alkyl product superiority in polar aprotic solvents |

Reaction Mechanisms and Kinetic Studies of Alloxime Transformations

Radical-Mediated Reaction Pathways

Radical-mediated reactions are characterized by the involvement of species with unpaired electrons, often proceeding through stepwise processes. The study of these pathways provides critical information on reaction intermediates and rate-determining steps.

While direct studies on the stepwise radical mechanisms of cycloaddition involving Alloxime are not specifically detailed in the provided search results, radical-mediated cycloaddition reactions are a recognized class of transformations in organic chemistry. Such reactions can proceed through stepwise pathways involving radical intermediates. For instance, studies on the electrochemical synthesis of isoxazolines from aldoximes have indicated a stepwise, radical-mediated mechanism, distinguishing it from closed-shell [3+2] cycloaddition pathways. chem960.com Similarly, radical cation-induced crossed [2+2] cycloadditions can follow a stepwise pathway involving radical-cationic π–π stacked transition states. researchgate.net The involvement of radical intermediates in cycloaddition reactions is often supported by theoretical and experimental analyses.

Kinetic Isotope Effect (KIE) analysis is a powerful tool used to elucidate reaction mechanisms and identify rate-limiting steps by observing changes in reaction rates upon isotopic substitution. wikipedia.org, youtube.com, libretexts.org KIEs arise from differences in vibrational frequencies and/or tunneling probabilities due to mass variations between isotopes, which affect the zero-point energy of the system and thus the free energy barrier of the reaction. youtube.com A primary KIE occurs when the isotopically labeled bond is broken or formed in the rate-limiting step, while a secondary KIE is observed when the isotopic substitution is at a site other than the bond-breaking site but still affects the rate-determining step. libretexts.org For radical reactions, KIEs can provide insights into the nature of the hydrogen atom transfer or bond cleavage events. For example, KIE studies combined with electron paramagnetic resonance (EPR) spectroscopy have been used to investigate radical-mediated dehydrogenation mechanisms in enzymatic reactions, revealing details about electron transfer and deprotonation steps. libretexts.org However, specific KIE analyses for rate-limiting steps in this compound's radical-mediated transformations are not detailed in the provided information.

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the direct detection and characterization of transient radical species, including heteroradicals (radicals with the unpaired electron localized on a heteroatom). Studies on various oxime derivatives, particularly members of the "carbonyl oxime suite" and oxime esters, have demonstrated that UV irradiation in solution can lead to the generation of transient radicals detectable by EPR. acs.org, nih.gov These studies have successfully identified iminyl radicals (ArR¹C=N•) and C-centered radicals, and have further focused on more "exotic" carbamoyl, N-centered, and O-centered heteroradicals. acs.org The high quality of EPR spectra obtained from these oxime types has positioned them as excellent candidates for structural and dynamic investigations, providing mechanistic information on rapidly evolving alkoxycarbonyloxyl and carbamoyloxyl radicals. acs.org Specifically, UV photolysis of oxime carbonyls has been shown to induce selective N-O bond scission, leading to the generation of iminyls and acyloxyl radicals. acs.org While these findings highlight the utility of EPR in probing radical intermediates from oxime derivatives, direct EPR interrogation of heteroradicals released specifically from this compound is not detailed in the provided sources.

Photochemical Reaction Mechanisms

Photochemical reactions are initiated by the absorption of light, leading to the population of excited electronic states and subsequent chemical transformations.

The photochemical reactivity of oxime-containing compounds often involves the cleavage of the N-O bond. Upon photoexcitation, oxime derivatives can undergo selective N-O bond scission, leading to the generation of radical species such as iminyls and acyloxyl radicals. acs.org In the context of certain oxime derivatives, particularly oxime esters, this N-O bond cleavage can be followed by a decarboxylation process. researchgate.net, scispace.com This decarboxylation reaction, occurring on acyloxy or aryloxy radicals, results in the formation of alkyl or aryl radicals and the release of carbon dioxide. researchgate.net This step is significant as it prevents radical recombination, thereby enhancing the reactivity of the oxime esters. researchgate.net While N-O bond scission is a characteristic photochemical event for oximes, specific detailed studies on decarboxylation processes directly linked to this compound's photochemical transformations are not explicitly provided in the available literature.

Rearrangement Reactions

Rearrangement reactions involving oximes, including the prominent Beckmann rearrangement, are crucial for synthesizing various nitrogen-containing compounds. These transformations are influenced by the nature of the oxime and the reaction conditions.

The Beckmann rearrangement of oximes typically converts them into substituted amides or lactams under acidic conditions masterorganicchemistry.comwikipedia.orgorientjchem.org. In the context of oxime carbonates, the formation of the oxime carbonate derivative is a key step, as it is more activated than the parent oxime due to the electron-withdrawing effect of the carbonate group unive.it. Studies have explored the use of trifluoroacetic acid (TFA) as a catalyst for the Beckmann rearrangement of oxime carbonates unive.it. For instance, the use of TFA in CH₂Cl₂ as a solvent for the Beckmann rearrangement of oxime carbonates was reported by Cossy and co-workers unive.it.

Research into oxime t-butyl carbonates, prepared from alkyl and aryl oximes, has also been conducted to evaluate their behavior in the Beckmann rearrangement orientjchem.org. It has been suggested that the bulkiness of the alkoxy group in these substrates plays a vital role in the rearrangement process orientjchem.org. While the mechanism for the rearrangement of oxime ethyl carbonate has been proposed to involve the coordination of the alkoxy group's oxygen atom to assist migration, further studies are needed to fully clarify the mechanistic aspects of these reactions, especially for bulkier oxime carbonates orientjchem.org.

Steric and electronic factors significantly influence the pathways and outcomes of oxime rearrangement reactions, including the Beckmann rearrangement. The rearrangement is generally stereospecific for ketoximes, with the migrating group positioned anti-periplanar to the leaving group on the nitrogen atom wikipedia.orgorientjchem.orgbdu.ac.in. However, certain conditions can lead to the racemization of oxime geometry, resulting in the formation of both regioisomers wikipedia.orgbdu.ac.in.

Electronic effects, such as the presence of electron-withdrawing or electron-donating groups, can impact the reaction rate and selectivity. For example, a sterically hindered phenylalkyl moiety has been observed to slow down the rearrangement rate and diminish amide selectivity in some oxime transformations unive.it. The formation of the amide product can also be influenced by the steric hindrance of substituents on the phenyl ring during the nucleophilic attack of hydroxylamine (B1172632) to the ketone's carbonyl group unive.it.

Computational studies have investigated the influence of substituents and solvent molecules on the Beckmann rearrangement pathway wikipedia.orgkuleuven.be. These studies indicate that while methyl and formyl substituents on the carbon and oxygen of the oxime have a minor effect on the rate-controlling energy barrier, they can significantly alter the barrier to fragmentation kuleuven.be. The migratory aptitude of various substituent groups generally follows the order: 3º-alkyl > 2º-alkyl ~ benzyl (B1604629) ~ phenyl > 1º-alkyl > methyl, with stereoelectronic factors favoring an anti-periplanar orientation of the migrating group to the leaving moiety msu.edu.

Auto-Catalytic and Heterogeneous Catalytic Mechanisms

The study of auto-catalytic and heterogeneous catalytic mechanisms is crucial for understanding and optimizing oxime transformations, including their hydrogenation and other reactions.

Quantitative prediction of reaction rate constants and the identification of transition states are critical for understanding the kinetics and mechanisms of chemical reactions. Transition State Theory (TST) is an approximate approach used to calculate the rate constant of a reaction, often providing reasonable values for simple reactions and correctly predicting the relative effect of various factors on the rate constant uleth.caquantumatk.com.

Recent advancements in machine learning (ML) have shown promise in predicting reaction rates and rate constants by analyzing correlations between molecular descriptors, reaction circumstances, and kinetic data imist.maarxiv.org. ML algorithms can estimate rates quickly and accurately, even for reactions with extensive experimental or computational data imist.ma. Furthermore, ML can aid in mechanistic analysis by identifying key intermediates and transition states, which are high-energy intermediates that govern the reaction mechanism imist.maarxiv.org. Quantum mechanical computations are often used to generate datasets of transition states for specific reactions, providing insights into the reaction process and rate-determining steps imist.ma.

For instance, density functional theory (DFT) calculations are employed for geometry optimization and vibrational frequency calculations of stationary points and transition states in reaction pathways, which can then be used to determine approximate rate constants researchgate.net. Increased salt concentrations have been reported to promote oxime formation, an effect attributed to the stabilization of the charged transition state, which favors the rate-limiting dehydration step researchgate.net.

Heterogeneous catalytic hydrogenation of oximes is a widely used method for synthesizing amines and hydroxylamines mdpi.comresearchgate.netencyclopedia.pub. This process can be carried out under mild conditions, even at room temperature, utilizing catalysts based on noble metals (e.g., Pt, Pd) and non-noble metals (e.g., Ni, Co) mdpi.com.

Mechanistic studies, such as those by Rosen and Green on 2-indanone (B58226) oxime hydrogenation, have revealed different reaction pathways depending on the catalyst and reaction conditions mdpi.comencyclopedia.pubresearchgate.net. In neutral or basic conditions, hydrogenation typically proceeds via N-O bond hydrogenolysis, forming an intermediate imine which is then hydrogenated to the amine mdpi.comresearchgate.net. In acidic media, the reduction of the C=N bond in the protonated oxime is favored mdpi.comresearchgate.net. Specifically, Pd catalysts tend to facilitate N-O bond reduction, while Pt catalysts are more effective at reducing the C=N bond in protonated oximes mdpi.comencyclopedia.pub.

The selectivity of oxime hydrogenation can be influenced by several factors, including the structure of the oxime (aldoxime or ketoxime), the type of catalyst employed, and the presence of additives (acids or bases) mdpi.comresearchgate.net. For example, the hydrogenation of aldoximes often results in lower selectivity to primary amines compared to ketoximes due to the higher steric accessibility of the oxime carbon atom, which can lead to side reactions like secondary amine formation mdpi.comencyclopedia.pub.

Iridium-catalyzed acid-assisted hydrogenation of oximes to hydroxylamines has also been investigated, suggesting an ionic hydrogenation platform where the Brønsted acid plays a role beyond just a proton source dicp.ac.cn. While conventional homogeneous catalysts may show limited activity, heterogeneous catalysts, particularly those with Pt in the presence of super-stoichiometric amounts of acid, have shown success, with the protonation of the oxime substrate being crucial for reactivity dicp.ac.cn. The high activity of certain catalysts, such as 1% Pt/CeO₂-ZrO₂, is attributed to low-temperature hydrogen activation on Pt nanoparticles, forming a hydride (Pt-H) researchgate.net. The influence of electron-donating and electron-withdrawing groups on the hydrogenation of aromatic oximes suggests a nucleophilic attack of hydridic hydrogen from Pt to the electrophilic carbon of protonated oximes researchgate.net.

Computational and Theoretical Chemistry of Alloxime Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an essential tool for investigating the properties of alloxime systems. By calculating the electron density of a system, DFT can accurately predict molecular structures, energies, and reactivity patterns.

DFT calculations are instrumental in elucidating the reaction mechanisms of this compound-containing compounds, such as the herbicide alloxydim. Studies have successfully used DFT to identify the most stable conformers, understand the factors governing their stability, and map the interconversion mechanisms between them. nih.gov For example, research into alloxydim's degradation pathway has shown that a primary step involves the cleavage of the N–O bond, leading to the formation of a stable intermediate that is challenging to characterize through experimental means alone. nih.govresearchgate.net Computational studies also help determine that the dominant fragmentation process in the gas phase is homolytic fragmentation. nih.govresearchgate.net The stability of conformers and their fragments can also be evaluated in different environments, such as in the water phase. nih.gov

These computational approaches allow for the prediction of molecular structure properties and potential degradation mechanisms in various environments. researchgate.net The insights gained from these theoretical investigations are critical for predicting the environmental fate and behavior of such compounds.

The electronic properties of this compound systems are frequently analyzed using Frontier Molecular Orbital (FMO) theory, specifically by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and photo-reactivity. mdpi.commdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com This analysis is crucial for understanding charge transfer possibilities within the molecule. researchgate.net For many organic molecules, the HOMO-LUMO gap is a versatile, approximate predictor of chemical reactivity, particularly for redox and photochemical reactions. mdpi.com Reactivity descriptors like electronegativity and chemical hardness can be derived from HOMO and LUMO energies, offering valuable insights into chemical reactivity patterns. researchgate.net

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6 to -9 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4 to 7 |

Note: The values in the table are representative for typical organic molecules and may vary for specific this compound derivatives.

To gain deeper insight into reaction mechanisms, concepts like the reaction force profile and reaction electronic flux are employed. These analyses have been applied to alloxydim and its derivatives to understand the electronic and structural reorganizations that occur during conformational changes, such as the rotation of the oxime bond. researchgate.netresearchgate.net

The reaction force is the negative derivative of the energy profile along a reaction coordinate (e.g., a dihedral angle). researchgate.net Its analysis reveals distinct regions of structural and electronic changes. For the rotation of the oxime group in alloxydim, studies at the B3LYP/6-311G(d,p) level of theory show that the process involves passing through three transition states. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org The initial phase of this transformation is marked by the breaking of a hydrogen bond and is dominated by significant structural reorganization. researchgate.netresearchgate.netchemrxiv.org In contrast, the final step of the rotation is primarily characterized by electronic reorganization. researchgate.netresearchgate.netchemrxiv.org

The reaction electronic flux, J(θ), describes the flow of electron density along the reaction coordinate. researchgate.net Negative values of J(θ) are associated with spontaneous rearrangements of electron density driven by bond weakening or breaking. researchgate.net Analysis of the N-O bond during this process shows it undergoes states of weakening and reinforcement, suggesting that the oxime group could dissociate during the conformational transformation. chemrxiv.orgchemrxiv.org

| Derivative (R1 group) | Step | Activation Energy (ΔE#, kcal/mol) | Structural Reorganization Work (W1, %) | Electronic Reorganization Work (W2, %) |

|---|---|---|---|---|

| Alloxydim (Propyl) | Step 1 | 8.2 | 63 | 37 |

| Step 2 | 4.5 | 53 | 47 | |

| H | Step 1 | 9.2 | 53 | 47 |

| Step 2 | 3.5 | 57 | 43 | |

| Ph (Phenyl) | Step 1 | 8.2 | 62 | 38 |

| Step 2 | 4.2 | 56 | 44 |

Data derived from reaction force profile analysis of alloxydim and its derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of this compound systems, from their interactions with biological macromolecules to their behavior at interfaces.

In silico techniques, particularly molecular docking, are widely used to study how oxime-containing molecules interact with the active sites of enzymes. researchgate.net These studies are particularly relevant in the context of designing reactivators for acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds. nih.gov Oxime-based reactivators can displace the inhibiting group and restore enzyme function. nih.gov

Molecular docking simulations predict the preferred binding orientation of a ligand within an enzyme's active site and estimate the strength of the interaction. biorxiv.org These calculations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. biorxiv.org For instance, docking studies on various bis-pyridinium oximes have elucidated their dual binding sites within AChE. nih.gov Such computational methods help establish structure-activity relationships (SAR), guiding the design of more potent and effective enzyme inhibitors or reactivators. nih.gov

Molecular dynamics (MD) simulations are a powerful method for investigating adsorption processes at a molecular level, offering insights that are difficult to obtain experimentally. MD has been used to simulate the interfacial adsorptivity and behavior of oxime derivatives at liquid-liquid interfaces, such as the heptane/water interface. tandfonline.comtandfonline.com

These simulations can track the movement and orientation of individual molecules over time. For 2-hydroxy oximes, MD simulations have shown that the molecule fluctuates at the interface, adopting an oriented configuration where the polar hydroxy oxime group resides in the aqueous phase while the hydrophobic nonyl group is situated in the organic phase. tandfonline.comtandfonline.com This orientation is crucial for the subsequent complexation with metal ions in the aqueous phase. tandfonline.comtandfonline.com

MD simulations, in conjunction with DFT calculations, are also applied to study the adsorption of contaminants onto materials like modified cellulose. rsc.org These simulations can identify the most important functional groups involved in the adsorption process (e.g., amine and amidoxime groups) and determine preferential binding sites.

Advanced Spectroscopic and Characterization Methodologies for Alloxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including oximes like Alloxime. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can determine the connectivity of atoms and the spatial arrangement of functional groups within the molecule.

Structural Elucidation and Isomer Differentiation (Syn/Anti)

Oximes are known to exist as syn (or Z) and anti (or E) isomers due to the restricted rotation around the carbon-nitrogen double bond. nih.gov These isomers have different spatial arrangements of substituents relative to the hydroxyl group of the oxime function, leading to distinct electronic environments for the nuclei within the molecule. nih.gov 1H and 13C NMR spectroscopy are particularly useful for differentiating between these isomers. nih.govwikipedia.org

In 1H NMR spectra, the protons in different isomeric forms will experience different shielding or deshielding effects from neighboring atoms and functional groups, resulting in variations in their chemical shifts. nih.govuc.pt For instance, protons syn to the hydroxyl group may appear at different chemical shifts compared to those anti to it. The coupling constants between protons can also provide information about the dihedral angles and thus the stereochemistry of the double bond. youtube.com

Similarly, 13C NMR spectroscopy can reveal distinct signals for the carbon atoms in the syn and anti isomers. nih.gov The chemical shifts of carbons are sensitive to the electronic density and the nature of neighboring atoms, which differ between the isomeric forms. By comparing the NMR spectra of a sample containing this compound to predicted spectra for the syn and anti isomers, or by analyzing mixtures of isomers, their presence and relative proportions can be determined. Research on other oxime compounds has demonstrated that 1H and 13C NMR spectral patterns can show striking differences between syn and anti isomers. nih.gov

In Situ 1H NMR for Reaction Monitoring

In situ 1H NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur in the NMR spectrometer. This technique is invaluable for understanding reaction mechanisms, identifying intermediates, and determining reaction kinetics. For reactions involving this compound, in situ 1H NMR could be used to track the disappearance of reactants and the appearance of products over time by observing changes in the intensities of their characteristic 1H NMR signals.

By acquiring a series of 1H NMR spectra at different time points during a reaction, the concentration of this compound and other species can be monitored quantitatively. This provides kinetic data that can be used to determine reaction rates and rate laws. The main requirements for this technique are that the species of interest provide sufficient signal-to-noise ratio in a reasonable acquisition time and that the reaction rate is suitable for the timescale of the NMR experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. When applied to this compound, IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl (O-H), carbon-nitrogen double bond (C=N), and any carbon-carbon double or single bonds within the structure.

The IR spectrum of this compound would exhibit absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. A broad absorption band in the region of 3200-3600 cm-1 would indicate the presence of the O-H stretching vibration from the hydroxyl group of the oxime. The C=N stretching vibration of the oxime moiety is typically observed in the region of 1600-1680 cm-1, although its exact position can be influenced by conjugation and the nature of substituents. Other bands in the spectrum would correspond to C-H stretching and bending vibrations, as well as vibrations of the carbon skeleton.

IR spectroscopy can also potentially provide information about the isomeric state of this compound, as the different spatial arrangements in the syn and anti isomers can lead to subtle differences in vibrational modes and frequencies. nih.gov Comparing the IR spectrum of this compound to known spectra of its isomers, if available, or to computational predictions could aid in isomer identification. IR spectroscopy has been used for the identification of various chemical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying molecules that contain chromophores, which are functional groups that absorb UV or visible light due to the presence of π electrons or non-bonding (n) electrons that can undergo electronic transitions.

Absorption Properties and Electronic Transitions

The UV-Vis spectrum of this compound would show absorption bands corresponding to electronic transitions within the molecule. The oxime functional group (C=N-OH) contains both π electrons in the C=N double bond and n electrons on the nitrogen and oxygen atoms. These electrons can be excited to higher energy antibonding orbitals (π* or σ*) upon absorption of UV-Vis light.

Typically, n→π* and π→π* electronic transitions occur in the UV-Vis region. The n→π* transitions, involving the excitation of non-bonding electrons on nitrogen or oxygen to the π* antibonding orbital of the C=N bond, are generally lower in energy and result in absorption bands at longer wavelengths, often with lower intensity. The π→π* transitions, involving the excitation of electrons from the π bonding orbital to the π* antibonding orbital of the C=N bond (and any other conjugated π systems in the molecule), are usually higher in energy and result in more intense absorption bands at shorter wavelengths.

The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) values in the UV-Vis spectrum of this compound are characteristic properties that depend on its molecular structure and the solvent used. These values provide insights into the electronic structure and the nature of the chromophore.

Spectroscopic Monitoring of Reaction Kinetics

UV-Vis spectroscopy is a widely used technique for monitoring the kinetics of chemical reactions, especially when reactants, products, or intermediates have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength over time, the concentration changes of the absorbing species can be determined using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration.

If this compound or a reactant/product in a reaction involving this compound absorbs in the UV-Vis region, its concentration can be tracked over the course of the reaction. This allows for the determination of reaction rates, reaction order, and other kinetic parameters. UV-Vis kinetic monitoring is popular due to its operational simplicity and the ability to automate measurements.

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a sample. researchgate.netrroij.com Coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS), it becomes an even more versatile tool for analyzing complex mixtures. LC-MS separates components of a mixture based on their physical and chemical properties before they enter the mass spectrometer. ca.gov This hyphenated technique is widely used for identification and quantification of compounds in various matrices. rroij.comca.gov

In the context of oxime derivatives, including this compound, MS and LC-MS have been employed for characterization and analysis. For instance, LC-MS has been used in the analysis of indirubin (B1684374) derivatives, which include oxime functionalities. uc.pt The technique can provide detailed information about the molecular ions and fragmentation patterns of oximes, aiding in their identification and structural confirmation. Mass spectrometry is a technique used for measuring the molecular weight and determining the molecular formula of an organic compound. researchgate.net The process involves converting the sample into gaseous ions, which are then characterized by their mass-to-charge ratios (m/z) and relative abundances. researchgate.net LC-MS systems typically involve separating compounds using high-performance liquid chromatography (HPLC) before ionization and detection by the mass spectrometer. ca.gov Triple quadrupole mass spectrometers are often used in LC-MS for quantitative analysis, operating in multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. ca.gov

X-Ray Crystallography

X-ray crystallography is a non-destructive analytical technique fundamental for determining the atomic and molecular structure of crystalline solids in three dimensions. carleton.edulibretexts.orgwikipedia.org It relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. carleton.eduwikipedia.org By analyzing the angles and intensities of the diffracted X-rays, a detailed three-dimensional picture of the electron density within the crystal can be generated, revealing the positions of atoms, bond lengths, bond angles, and crystallographic disorder. carleton.eduwikipedia.org This technique is crucial for understanding the structure-property relationships of crystalline materials. uhu-ciqso.es

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a specific application of X-ray crystallography used to obtain precise structural information from a single crystal of a substance. carleton.eduuhu-ciqso.es It is considered a powerful technique for determining the 3D structure of molecules with atomic resolution. ceitec.cz The method requires a high-quality single crystal of sufficient size, typically at least 0.02 mm. uhu-ciqso.es The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. carleton.eduwikipedia.org This pattern, which is unique to each crystalline compound, contains information about the unit cell dimensions and the arrangement of atoms within the unit cell. carleton.eduwikipedia.org

For oxime-ether tethered compounds, single-crystal X-ray crystallography has been utilized to determine their solid-state structures. researchgate.net The data obtained from SC-XRD experiments, including unit cell parameters, atomic coordinates, and thermal parameters, are used to build and refine a structural model of the molecule in the crystal lattice. carleton.eduyoutube.com This provides unambiguous determination of the relative configuration of stereogenic centers and can also be used for determining the absolute configuration of chiral molecules. nih.gov The information derived from SC-XRD is invaluable for confirming proposed structures, studying molecular conformations, and understanding intermolecular interactions in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study materials that have unpaired electrons, i.e., paramagnetic species. universite-paris-saclay.frkaust.edu.sa These can include organic free radicals, transition metal ions, and molecules in triplet excited states. kaust.edu.sa EPR spectroscopy detects the absorption of microwave radiation by paramagnetic samples in the presence of a magnetic field. kaust.edu.sa The energy levels of the unpaired electrons are split by the magnetic field (Zeeman effect), and transitions between these levels are observed. universite-paris-saclay.fr

While direct studies of this compound using EPR spectroscopy were not extensively found in the immediate search results, EPR is a valuable tool for studying systems where oximes might be involved in redox processes or complex formation with paramagnetic metal ions. EPR spectroscopy can provide information about the identity of paramagnetic species, their electronic structure, and their local environment. kaust.edu.sa It can also be used to study molecular dynamics and interactions. nih.gov The technique is particularly useful for investigating the active sites of metalloproteins and enzymes that contain paramagnetic metal centers. universite-paris-saclay.fr Although NMR spectroscopy is more widely applicable, EPR offers significantly higher sensitivity for paramagnetic materials. mpg.de

Electrochemical Characterization Techniques

Electrochemical characterization techniques are used to study the electrical properties of materials and the kinetics and mechanisms of electrochemical reactions occurring at electrode surfaces. These techniques involve applying a controlled potential or current to an electrochemical cell and measuring the resulting current or potential response. They provide insights into parameters such as corrosion rates, reaction pathways, and the behavior of compounds as inhibitors or catalysts. nih.govhi-ern.de

Electrochemical Impedance Spectroscopy (EIS) in Corrosion Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful electrochemical technique used to investigate the impedance of an electrochemical system over a range of frequencies. ekb.egresearchgate.net It involves applying a small amplitude AC voltage signal to an electrochemical cell and measuring the resulting AC current response. hi-ern.de The impedance, which is the opposition to the flow of AC current, is determined as a function of frequency. hi-ern.deekb.eg EIS data are typically presented as Nyquist or Bode plots and can be analyzed using equivalent circuit models to extract parameters related to the electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and diffusion effects. ekb.egchemrevlett.com

EIS is widely applied in corrosion studies to evaluate the performance of corrosion inhibitors and to understand the mechanisms of corrosion. ekb.egresearchgate.netresearchgate.net By measuring the impedance of a metal in a corrosive environment with and without an inhibitor, the inhibition efficiency can be determined. ekb.egresearchgate.net Changes in the charge transfer resistance and double-layer capacitance observed in EIS spectra provide information about the formation and properties of protective films on the metal surface. ekb.egresearchgate.net While specific studies on this compound as a corrosion inhibitor using EIS were not prominently found, oxime derivatives have been investigated for their corrosion inhibition properties. chemrevlett.com The application of EIS would be a suitable approach to study the potential of this compound or its derivatives as corrosion inhibitors, providing quantitative data on their protective capabilities and adsorption behavior on metal surfaces. researchgate.netresearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found in search results |

| Indirubin | Not found in search results |

| Isoalloxazine | 5372720 |

| o-Phthalaldehyde | 7416 |

This article focuses on the application of advanced spectroscopic and characterization methodologies in the study of the chemical compound this compound. A comprehensive understanding of a compound's properties is crucial in various scientific disciplines, and techniques such as mass spectrometry, X-ray crystallography, electron paramagnetic resonance spectroscopy, and electrochemical methods provide invaluable insights into molecular structure, composition, and behavior.

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a sample. researchgate.netrroij.com The fundamental principle involves converting a sample into gaseous ions and then separating them based on their mass-to-charge ratio. researchgate.net This process allows for the determination of molecular weight and aids in elucidating the molecular formula of organic compounds. researchgate.net

When coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS), MS becomes an even more versatile tool for analyzing complex mixtures. ca.gov LC-MS separates components of a mixture based on their physical and chemical properties using high-performance liquid chromatography (HPLC) before they are introduced into the mass spectrometer. ca.gov This hyphenated technique is widely used for the identification and quantification of compounds in various matrices, offering enhanced selectivity and sensitivity compared to using either technique alone. rroij.comca.gov For oxime derivatives, including this compound, MS and LC-MS have been employed for characterization and analysis. For example, LC-MS has been utilized in the analysis of indirubin derivatives, which contain oxime functionalities. uc.pt The technique can provide detailed information about the molecular ions and fragmentation patterns of oximes, assisting in their identification and structural confirmation. uc.pt Triple quadrupole mass spectrometers are frequently used in LC-MS for quantitative analysis, often operated in multiple reaction monitoring (MRM) mode to improve sensitivity and specificity. ca.gov

X-Ray Crystallography

X-ray crystallography is a non-destructive analytical technique fundamental for determining the atomic and molecular structure of crystalline solids in three dimensions. carleton.edulibretexts.orgwikipedia.org The method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. carleton.eduwikipedia.org By precisely measuring the angles and intensities of the diffracted X-rays, researchers can generate a detailed three-dimensional map of the electron density within the crystal. wikipedia.org This map reveals the precise positions of atoms, allowing for the determination of bond lengths, bond angles, and the identification of crystallographic disorder. carleton.eduwikipedia.org This technique is considered crucial for understanding the relationship between a material's structure and its properties. uhu-ciqso.es

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a specific and powerful application of X-ray crystallography used to obtain highly detailed structural information from a single, well-ordered crystal of a substance. carleton.eduuhu-ciqso.es It is recognized as a premier technique for determining the three-dimensional structure of molecules with atomic resolution. ceitec.cz The success of SC-XRD is contingent upon obtaining a high-quality single crystal of adequate size, ideally at least 0.02 mm. uhu-ciqso.es The crystal is mounted and exposed to a monochromatic X-ray beam, which diffracts in specific directions according to Bragg's Law. carleton.eduwikipedia.org The resulting diffraction pattern, a unique fingerprint for each crystalline compound, is recorded by a detector. carleton.eduwikipedia.org Analysis of this pattern provides information about the unit cell dimensions and the precise arrangement of atoms within the unit cell. carleton.eduwikipedia.org

For compounds containing oxime-ether tethers, single-crystal X-ray crystallography has been successfully applied to determine their solid-state structures. researchgate.net The experimental data from SC-XRD, including unit cell parameters, reflection intensities, and diffraction angles, are processed and used to construct and refine a structural model of the molecule within the crystal lattice. carleton.eduyoutube.com This process provides unambiguous determination of the relative configuration of any stereogenic centers present in the molecule and can also be used to determine the absolute configuration of chiral, enantiomerically pure compounds. nih.gov The detailed structural information obtained from SC-XRD is invaluable for confirming proposed molecular structures, investigating molecular conformations, and understanding the nature of intermolecular interactions in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a specialized technique utilized to study materials that possess unpaired electrons, referred to as paramagnetic species. universite-paris-saclay.frkaust.edu.sa These species can encompass a range of entities, including organic free radicals, transition metal ions, and molecules in triplet excited states. kaust.edu.sa EPR spectroscopy operates by detecting the absorption of microwave radiation by a paramagnetic sample when it is subjected to a magnetic field. kaust.edu.sa The presence of the magnetic field causes the energy levels of the unpaired electrons to split (the Zeeman effect), and the absorption of microwave radiation corresponding to the energy difference between these levels is observed as an EPR signal. universite-paris-saclay.fr

While extensive direct studies specifically on this compound using EPR spectroscopy were not prominently found in the immediate search results, EPR is a valuable tool for investigating systems where oximes might be involved in processes that generate or interact with paramagnetic species, such as redox reactions or the formation of complexes with paramagnetic metal ions. EPR spectroscopy can provide significant information regarding the identity of paramagnetic species, their electronic structure, and their local chemical environment. kaust.edu.sa It is also capable of providing insights into molecular dynamics and interactions. nih.gov The technique is particularly well-suited for studying the active sites of metalloproteins and enzymes that contain paramagnetic metal centers. universite-paris-saclay.fr Although Nuclear Magnetic Resonance (NMR) spectroscopy has broader applicability, EPR offers considerably higher sensitivity for the detection and study of paramagnetic materials. mpg.de

Electrochemical Characterization Techniques

Electrochemical characterization techniques are a suite of methods used to investigate the electrical properties of materials and to study the kinetics and mechanisms of chemical reactions that occur at the interface between an electrode and an electrolyte. These techniques typically involve applying a controlled electrical signal, such as a potential or current, to an electrochemical cell and measuring the resulting electrical response. nih.govhi-ern.de This provides valuable information about various electrochemical parameters, including corrosion rates, reaction pathways, and the behavior of substances acting as inhibitors or catalysts in electrochemical processes. nih.govhi-ern.de

Electrochemical Impedance Spectroscopy (EIS) in Corrosion Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful and widely used electrochemical technique for probing the impedance of an electrochemical system across a range of AC frequencies. ekb.egresearchgate.net The technique involves applying a small amplitude alternating current (AC) voltage signal to an electrochemical cell and measuring the resulting AC current response as a function of frequency. hi-ern.de The impedance, which represents the opposition of the system to the flow of AC current, is calculated from the ratio of the AC voltage to the AC current and is expressed as a complex number. hi-ern.deekb.eg EIS data are commonly presented graphically as Nyquist plots or Bode plots. ekb.egchemrevlett.com These plots can be analyzed by fitting the experimental data to appropriate equivalent circuit models, which allows for the extraction of parameters related to the various electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and diffusion limitations. ekb.egchemrevlett.com

EIS is extensively applied in the field of corrosion science to evaluate the effectiveness of corrosion inhibitors and to gain a deeper understanding of corrosion mechanisms. ekb.egresearchgate.netresearchgate.net By measuring the impedance of a metal sample in a corrosive environment both in the absence and presence of an inhibitor, the inhibition efficiency of the compound can be quantitatively determined. ekb.egresearchgate.net Changes observed in the charge transfer resistance and double-layer capacitance from the EIS spectra provide crucial information about the formation and characteristics of protective films that may form on the metal surface due to the presence of the inhibitor. ekb.egresearchgate.net While specific published studies detailing the use of EIS for investigating this compound specifically as a corrosion inhibitor were not prominently found in the immediate search results, oxime derivatives in general have been explored for their corrosion inhibition properties. chemrevlett.com The application of EIS would be a well-suited and effective approach to investigate the potential of this compound or its derivatives as corrosion inhibitors, providing quantitative data on their protective capabilities and insights into their adsorption behavior on metal surfaces. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexation of Alloxime

Alloxime as a Ligand in Metal Ion Complexation

Oximes are widely utilized as ligands and sequestering agents for a variety of metal ions wikipedia.org. Their versatility stems from the ability of the oxime group to act as a neutral ligand or, more commonly, as an anion (oximato) after losing a proton from the hydroxyl group. This dual nature allows for the formation of diverse metal complexes with varying properties and stabilities at.ua. The interaction between a metal ion (a Lewis acid) and the ligand (a Lewis base) results in the formation of a coordinate covalent bond, creating a complex ion or coordination compound youtube.comyoutube.com.

The synthesis of metal-oxime complexes is typically achieved through the direct reaction of a metal salt with the oxime ligand in a suitable solvent researchgate.netniscpr.res.in. The specific structure and stoichiometry of the resulting complex depend on the metal ion, the reaction conditions, and the structure of the oxime itself. For instance, the well-known dimethylglyoxime (B607122) ligand reacts with nickel(II) ions to form a stable square-planar complex, a reaction historically used for the quantitative analysis of nickel wikipedia.org. The N-coordination of oximes to a metal center can significantly alter their chemical properties, such as acidity, facilitating the conversion of the neutral oxime ligand into an oximato species within the complex at.ua.

The chelating properties of oximes make them effective agents for solvent extraction, a process used to selectively separate metal ions from aqueous solutions wikipedia.orgmdpi.com. Hydroxyoximes, a class that includes both aldoximes and ketoximes, are particularly noted for their high selectivity in extracting copper from leach solutions in hydrometallurgical processes mdpi.com. The efficiency and selectivity of extraction are influenced by several factors, including the pH of the aqueous phase and the concentration of the extractant mdpi.com. Research into various oxime molecules has demonstrated their potential for separating different metal ions, highlighting the influence of the specific diluent used in the solvent system on extraction performance nih.gov. The ability to selectively bind certain metals over others is a critical aspect of these investigations, with studies determining separation factors for pairs of ions like Pb(II)/Zn(II) and Cr(III)/Cd(II) using specific ligands icm.edu.pl.

Rational Design of Oxime-Based Metal Adsorbents

The development of effective adsorbents for removing heavy metals from water is a significant area of research rsc.org. Rational design principles are applied to create materials with enhanced adsorption capacity and selectivity for specific target ions rsc.org. For oxime-based adsorbents, this involves strategically incorporating the oxime functional group into a stable, porous support material. The goal is to create adsorption sites with a customized size, shape, and chemical composition that promote specific and directional interactions with the desired metal ion, thereby improving both capacity and selectivity nih.gov.

A sophisticated approach to the rational design of selective adsorbents is the molecular coordination template strategy. This method has been successfully employed to create materials for the challenging task of capturing uranyl ions (UO₂²⁺) from seawater, where it exists at very low concentrations alongside competing ions nih.govnih.govepa.govacs.org.

In one notable study, a uranyl-specific bis-salicylaldoxime entity was designed and integrated into a highly porous aromatic framework (PAF-1) nih.govacs.org. The process involved first allowing salicylaldoxime (B1680748) molecules to form a coordination complex with uranyl ions. This pre-organized complex then served as a template to arrange the oxime groups in a specific spatial configuration on the porous support. The resulting material, denoted MISS-PAF-1, exhibited a strong affinity and remarkable selectivity for uranyl ions over other cations, such as vanadium nih.govnih.govacs.org. This adsorbent demonstrated the ability to remove 99.97% of uranium from a solution in 120 minutes and showed a high adsorption capacity in real seawater tests nih.govacs.org.

The success of this strategy demonstrates how pre-coordination can be used to create highly selective binding sites, overcoming the limitations of traditional adsorbents where functional groups are often flexible and randomly distributed nih.gov.

Interactive Data Table: Uranyl Adsorption Performance of a Template-Designed Oxime Adsorbent (MISS-PAF-1)

The following table summarizes the performance of the MISS-PAF-1 adsorbent, created using a molecular coordination template strategy with salicylaldoxime, for capturing uranium. This data illustrates the effectiveness of rationally designed oxime-based materials.

| Performance Metric | Value | Conditions | Source |

| Uranium Adsorption Capacity | 73.26 mg g⁻¹ | Simulated Seawater | nih.govacs.org |

| Selectivity Coefficient | 113 | UO₂²⁺ over VO³⁻ | nih.govacs.org |

| Uranium Removal Efficiency | 99.97% | Spiked Solution (120 min) | nih.govacs.org |

| Uranium Uptake | 5.79 mg g⁻¹ | Real Seawater (Bohai Sea) | nih.govnih.gov |

Catalytic and Functional Applications of Alloxime and Oxime Derivatives

Photoinitiator Systems in Polymer Chemistry

Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization. Oxime esters, a key class of oxime derivatives, have garnered significant interest as highly efficient Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to form radicals. nih.govresearchgate.net

Oxime Ester Photoinitiators for Photopolymerization

Oxime esters are highly valued in free radical photopolymerization due to their high efficiency. researchgate.net When exposed to light, typically in the UV or visible spectrum, the relatively weak N-O bond in the oxime ester molecule undergoes homolytic cleavage. mdpi.com This cleavage produces an iminyl radical and an acyloxyl radical. mdpi.com The acyloxyl radical can then undergo rapid decarboxylation to generate a highly reactive alkyl or aryl radical. rsc.org Both the iminyl and the alkyl/aryl radicals are capable of initiating the polymerization of monomers, such as acrylates. rsc.org

The effectiveness of an oxime ester photoinitiator is closely linked to its chemical structure, which influences its light absorption characteristics and the efficiency of radical generation. Researchers have synthesized and studied various oxime esters with different chromophoric groups (the light-absorbing part of the molecule) to optimize their performance for specific applications and light sources, such as UV lamps and 405 nm LED lamps. rsc.orgmdpi.com For example, attaching chromophores like triphenylamine (B166846) or naphthalene (B1677914) can shift the absorption spectrum to the near-UV and visible light regions. mdpi.com